REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:5]=[C:4]([O:19][CH3:20])[C:3]=1[O:21][CH3:22].[OH-].[Na+].[CH:25](O)=O>C=O>[Cl:1][C:2]1[C:12]2[CH2:11][CH2:10][N:9]([CH3:25])[CH2:8][CH:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:5]=[C:4]([O:19][CH3:20])[C:3]=1[O:21][CH3:22] |f:1.2|
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Name
|
|
Quantity
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3.7 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=2C(CNCCC21)C2=CC=CC=C2)OC)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
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The reaction mixture is evaporated to dryness, 20 ml of 6N hydrochloric acid
|
Type
|
ADDITION
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Details
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is added
|
Type
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CUSTOM
|
Details
|
the solution is again evaporated to dryness
|
Type
|
CUSTOM
|
Details
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to give a liquid
|
Type
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EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=2C(CN(CCC21)C)C2=CC=CC=C2)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |